molecular formula C11H8ClNS B11879962 9-Chloro-1,3-dihydrothieno[3,4-b]quinoline CAS No. 28238-00-8

9-Chloro-1,3-dihydrothieno[3,4-b]quinoline

Cat. No.: B11879962
CAS No.: 28238-00-8
M. Wt: 221.71 g/mol
InChI Key: KMFLQVNXAKKRSS-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of new drugs. When these rings are fused together, they create rigid, three-dimensional architectures that can interact with high specificity with biological targets. These fused heterocyclic scaffolds are prevalent in a vast number of natural products and synthetic drugs, demonstrating a wide array of biological activities. researchgate.net Their structural diversity and the ability to introduce various functional groups make them versatile building blocks in drug design. biointerfaceresearch.com The exploration of novel heterocyclic systems is a key strategy in expanding the chemical space available for drug discovery, offering pathways to new therapeutic interventions. researchgate.net

The Thienoquinoline Core Structure: Isomeric Forms and General Importance

The thienoquinoline core is a prime example of a fused heterocyclic system, integrating a thiophene (B33073) ring with a quinoline (B57606) moiety. Quinoline itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established pharmacophore found in numerous drugs with activities ranging from antimalarial to anticancer. biointerfaceresearch.com The addition of a fused thiophene ring creates a thienoquinoline system, which exists in several isomeric forms depending on the fusion pattern of the rings. These isomers, such as thieno[3,4-b]quinoline, thieno[3,4-c]quinoline, and thieno[2,3-b]quinoline, each possess distinct electronic and steric properties, leading to a diverse range of biological activities. benthamdirect.combohrium.comingentaconnect.comresearchgate.net The thienoquinoline framework is of significant interest to medicinal chemists due to its demonstrated potential in yielding compounds with various therapeutic applications. researchgate.net

IsomerFusion Pattern
thieno[2,3-b]quinolineThiophene fused at the 'b' face of quinoline
thieno[3,2-b]quinolineThiophene fused at the 'b' face of quinoline
thieno[3,4-b]quinolineThiophene fused at the 'b' face of quinoline
thieno[2,3-c]quinolineThiophene fused at the 'c' face of quinoline
thieno[3,2-c]quinolineThiophene fused at the 'c' face of quinoline
thieno[3,4-c]quinolineThiophene fused at the 'c' face of quinoline
thieno[2,3-f]quinolineThiophene fused at the 'f' face of quinoline
thieno[3,2-f]quinolineThiophene fused at the 'f' face of quinoline
thieno[2,3-g]quinolineThiophene fused at the 'g' face of quinoline
thieno[3,2-g]quinolineThiophene fused at the 'g' face of quinoline
thieno[2,3-h]quinolineThiophene fused at the 'h' face of quinoline
thieno[3,2-h]quinolineThiophene fused at the 'h' face of quinoline

Specific Focus on 9-Chloro-1,3-dihydrothieno[3,4-b]quinoline within the Thienoquinoline Class

Within the diverse family of thienoquinolines, this compound presents a unique combination of structural features. Its core is the thieno[3,4-b]quinoline system, indicating a specific spatial arrangement of the fused rings. The "1,3-dihydro" designation signifies that the thiophene ring is partially saturated, which imparts a degree of conformational flexibility to the molecule compared to its fully aromatic counterpart. The "9-Chloro" substituent introduces a halogen atom onto the quinoline portion of the molecule. While extensive research has been conducted on the broader thienoquinoline class, specific literature detailing the synthesis and biological evaluation of this compound is not widely available, marking it as a potentially novel area for chemical exploration.

Structural Features of this compound:

FeatureDescription
Core Scaffold Thieno[3,4-b]quinoline
Saturation 1,3-dihydro (partially saturated thiophene ring)
Substitution A chlorine atom at position 9 of the quinoline ring system

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a focused investigation of this compound stems from the convergence of several promising chemical principles. The thienoquinoline core itself is a privileged scaffold in medicinal chemistry. researchgate.net Furthermore, the introduction of a chlorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability, which can in turn influence its biological activity. Halogenated quinolines, for instance, are known to possess a range of pharmacological effects. biointerfaceresearch.com

The partial saturation of the thiophene ring, creating a dihydrothieno moiety, introduces a non-planar, more flexible three-dimensional structure. This added conformational flexibility can be advantageous for optimizing interactions with the binding sites of biological targets. Studies on other dihydroquinoline derivatives have demonstrated their potential as bioactive agents, for example, in the development of anticancer and antileishmanial compounds. nih.govnih.gov Therefore, the unique combination of the thieno[3,4-b]quinoline scaffold, a chloro substituent, and a flexible dihydrothiophene ring provides a strong impetus for the synthesis and comprehensive evaluation of this compound to explore its potential in chemical biology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28238-00-8

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

9-chloro-1,3-dihydrothieno[3,4-b]quinoline

InChI

InChI=1S/C11H8ClNS/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2

InChI Key

KMFLQVNXAKKRSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2CS1)Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 9 Chloro 1,3 Dihydrothieno 3,4 B Quinoline

Reactivity of the Chloro-Substituent

The chlorine atom at the 9-position of the 1,3-dihydrothieno[3,4-b]quinoline ring system is a key functional group that governs a significant aspect of the molecule's reactivity. Its presence allows for a variety of substitution reactions, providing a pathway to a diverse array of derivatives.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the quinoline (B57606) ring system facilitates nucleophilic aromatic substitution (SNAr) at the 9-position. This allows for the displacement of the chloro group by a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

A notable example of the reactivity of the chloro-substituent is its conversion to alkoxy derivatives. Specifically, the synthesis of 9-methoxy-1,3-dihydrothieno[3,4-b]quinoline has been reported through the nucleophilic displacement of the chlorine atom by a methoxide source. researchgate.net This transformation is typically achieved by reacting 9-chloro-1,3-dihydrothieno[3,4-b]quinoline with sodium methoxide in methanol. researchgate.net The reaction proceeds smoothly, highlighting the lability of the chloro group towards nucleophilic attack. This conversion is a valuable synthetic step, as the introduction of an alkoxy group can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and further reactivity.

ReactantReagentProductReaction Type
This compoundSodium methoxide9-Methoxy-1,3-dihydrothieno[3,4-b]quinolineNucleophilic Aromatic Substitution
Conversion of this compound to its Methoxy Derivative.

Reactions Involving the Thienoquinoline Core

While the chloro-substituent is a primary site of reactivity, the fused heterocyclic core of 1,3-dihydrothieno[3,4-b]quinoline is also expected to participate in a variety of chemical transformations. These reactions would involve the thiophene (B33073) and dihydropyridine rings and could lead to a wide range of functionalized derivatives.

Addition Reactions

Addition reactions to the thienoquinoline core could potentially occur across the double bonds of the heterocyclic system. However, specific examples of addition reactions directly on the this compound core are not extensively documented in the scientific literature.

Alkylation Reactions

Acylation Reactions

Acylation reactions would involve the introduction of an acyl group onto the thienoquinoline nucleus, likely at the nitrogen atom or a sufficiently activated carbon position. As with addition and alkylation reactions, specific and detailed examples of the acylation of this compound are not well-reported in the current body of scientific literature.

Oxidation and Reduction Pathways

The dihydrothieno moiety in this compound is susceptible to oxidation, which can lead to the corresponding fully aromatized thieno[3,4-b]quinoline. While specific studies on this exact molecule are not prevalent, the oxidation of similar dihydroquinoline systems is well-documented. A variety of oxidizing agents have been employed for the dehydrogenation of dihydroquinolines to their quinoline counterparts, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a particularly effective reagent due to its high reactivity and the often straightforward isolation of the resulting aromatic product. nih.gov Other reagents that have been successfully used for such transformations include manganese dioxide (MnO₂), N-bromosuccinimide (NBS), and bromine (Br₂). nih.gov The reaction mechanism typically involves hydride abstraction from the dihydrothieno ring, followed by deprotonation to yield the stable aromatic system.

Conversely, the quinoline portion of the molecule can undergo reduction. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for the reduction of the quinoline ring system. The specific conditions of the hydrogenation (pressure, temperature, and catalyst) would determine the extent of reduction, potentially leading to tetrahydroquinoline derivatives. Another potential reduction method, particularly for the carbonyl group if the dihydrothieno ring were to be oxidized to a thienone, is the Wolff-Kishner reduction. This reaction, which involves the use of hydrazine and a strong base, is effective in deoxygenating ketones and aldehydes to their corresponding alkanes. researchgate.net

TransformationReagent/ConditionPotential Product
Oxidation (Dehydrogenation)DDQ, MnO₂, NBS, Br₂9-Chloro-thieno[3,4-b]quinoline
Reduction (of Quinoline Ring)H₂, Pd/C or PtO₂9-Chloro-1,2,3,4-tetrahydrothieno[3,4-b]quinoline
Reduction (of a potential carbonyl)Wolff-Kishner (H₂NNH₂, base)Deoxygenated derivative
Table 1: Potential Oxidation and Reduction Pathways for this compound and its Analogs.

Rearrangement Reactions (e.g., Beckmann, Friedlander)

The thieno[3,4-b]quinoline scaffold can potentially be synthesized or undergo transformations through classic rearrangement reactions. The Friedlander annulation is a prominent method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net While this is a synthetic route, variations and related intramolecular rearrangements could be envisaged for derivatives of this compound.

Although no specific examples of Beckmann rearrangement have been reported for this exact molecule, it is a plausible transformation for an oxime derivative. If the dihydrothieno ring were to be converted to a cyclic ketone, subsequent formation of an oxime and treatment with an acid catalyst could induce a Beckmann rearrangement, leading to a ring-expanded lactam.

Furthermore, studies on the closely related 3,3,9-trichlorothieno[3,4-b]quinolin-1(3H)-one have shown that aminolysis can lead to a variety of products, including pyrrolo[3,4-b]quinolines. This transformation involves a significant rearrangement of the original thieno[3,4-b]quinoline core, demonstrating the potential for complex intramolecular reactions under certain conditions. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

For the exploration of structure-activity relationships (SAR), the this compound scaffold offers several positions for derivatization. The chlorine atom at the 9-position is a key handle for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, by reacting the parent compound with suitable nucleophiles. Such modifications can significantly impact the molecule's electronic properties, solubility, and ability to interact with biological targets.

The nitrogen atom of the quinoline ring can be quaternized to form quaternary ammonium salts, which can alter the compound's solubility and biological activity. Furthermore, the dihydrothieno ring presents opportunities for functionalization. The methylene groups could potentially be halogenated or otherwise functionalized to introduce new substituents.

In the broader context of quinoline chemistry, derivatization is a cornerstone of medicinal chemistry research. For instance, in the development of novel inhibitors, the introduction of various substituents on the quinoline ring has been shown to be crucial for modulating potency and selectivity. nih.gov Similarly, the synthesis of a series of derivatives with systematic variations is a common strategy to build a comprehensive SAR profile. researchgate.net Based on these general principles, a hypothetical SAR study on this compound could involve the following modifications:

Position of DerivatizationType of ModificationPotential Impact on Properties
9-position (Cl)Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides)Modulation of electronic properties, hydrogen bonding capacity, and target binding.
Quinoline NitrogenQuaternizationIncreased polarity and altered bioavailability.
Dihydrothieno RingSubstitution on methylene groupsIntroduction of new pharmacophoric features and alteration of conformation.
Aromatic part of QuinolineElectrophilic Aromatic Substitution (if activated)Fine-tuning of electronic and steric properties.
Table 2: Potential Derivatization Strategies for SAR Studies of this compound.

Computational and Theoretical Investigations of 9 Chloro 1,3 Dihydrothieno 3,4 B Quinoline and Its Analogs

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and conformation of a ligand when bound to a target protein's active site. mdpi.com These methods are crucial for understanding the structural basis of a compound's activity and for designing novel derivatives with improved potency and selectivity.

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a compound to its biological target. For thienoquinoline and related quinoline (B57606) derivatives, these interactions are key to their pharmacological effects. researchgate.netresearchgate.net The quinoline nucleus, with its hydrophobicity and π-electron system, facilitates strong interactions within enzyme active sites. researchgate.net

Key interactions observed for analogs include:

Hydrogen Bonds: These are crucial for the stability and specificity of binding. For example, in studies of certain quinoline derivatives, hydrogen bonds were observed between the ligand and amino acid residues such as Arg A139, Tyr A92, and Gln A140. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic rings of the thienoquinoline scaffold often engage in hydrophobic and π-alkyl interactions with nonpolar residues in the binding pocket, such as Pro A91. nih.gov These interactions are fundamental to the binding of many quinoline-based molecules. beilstein-archives.org

π-π Stacking: The planar aromatic structure of the thienoquinoline core can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site, further anchoring the ligand.

Computational studies on thieno[3,2-c]quinoline derivatives targeting the RET kinase have shown that the thienoquinoline core is essential for both fitting into the ATP binding pocket and forming stabilizing interactions with key residues. nih.gov

Table 1: Examples of Predicted Ligand-Protein Interactions for Quinoline Analogs

Compound Type Target Protein Key Interacting Residues Type of Interaction
Quinoline Derivative STK10 Arg A139, Tyr A92, Gln A140 Hydrogen Bond
Quinoline Derivative STK10 Pro A91 Alkyl, π-Alkyl
Thieno[3,2-c]quinoline RET Kinase (Not specified) Multiple stabilizing interactions

This table is generated based on data from multiple studies on quinoline analogs. nih.govbeilstein-archives.orgnih.gov

Molecular docking is widely used to predict the binding conformation (pose) and orientation of a ligand within a protein's active site. mdpi.com This predictive capability is essential for structure-based drug design, allowing researchers to visualize how a molecule like 9-Chloro-1,3-dihydrothieno[3,4-b]quinoline might interact with its target.

Docking studies can elucidate the three-dimensional arrangement of the ligand-protein complex. For instance, in silico analysis of thieno[3,2-c]quinoline derivatives identified their 3D orientation within the RET kinase binding pocket, revealing how the core scaffold anchors the molecule. nih.gov Similarly, studies on other quinoline-based molecules have successfully predicted their binding poses within the active site of targets like the lactate dehydrogenase of Plasmodium falciparum (PfLDH), showing how they anchor deep into the binding pocket. beilstein-archives.org The accuracy of these predictions is often evaluated by comparing the binding scores and poses of novel compounds to those of known inhibitors or reference drugs. mdpi.combeilstein-archives.org

Computational approaches can predict the location and energetic properties of these water molecules. nih.gov They can be classified into two main types:

Conserved Water Molecules: These are tightly bound within the active site and are often not displaced by ligands. nih.gov They may play a crucial structural role, sometimes acting as a bridge to form stable hydrogen bonds between the ligand and the protein. unito.it

Displaceable Water Molecules: These are less tightly bound and their displacement by a part of the ligand can be energetically favorable, leading to an increase in binding affinity. nih.govnih.gov Targeting the displacement of these "unhappy" or energetically unstable water molecules is a common strategy in medicinal chemistry to enhance potency. nih.gov

Thermodynamic calculations and molecular dynamics simulations are used to assess the binding free energy of individual water molecules, helping to predict their propensity for displacement. mtak.hunih.gov This analysis allows for a more rational design of ligands, where chemical modifications are made specifically to displace unfavorable water molecules and improve binding. mtak.hunih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a powerful lens to scrutinize the electronic structure and energetic properties of molecules. For this compound, these calculations can predict a wide array of properties that are crucial for understanding its chemical behavior and biological activity.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic properties of heterocyclic compounds analogous to this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For thienoquinoline derivatives, the distribution of HOMO and LUMO densities can reveal the most probable sites for electrophilic and nucleophilic attack. In a hypothetical study of this compound, the HOMO is expected to be localized primarily on the electron-rich thienoquinoline ring system, while the LUMO may be distributed across the quinoline moiety, influenced by the electron-withdrawing chloro group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms, indicating their propensity to act as hydrogen bond acceptors. The region around the hydrogen atoms of the dihydrothieno ring and the quinoline core would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with biological targets such as proteins and nucleic acids.

Reactivity Descriptors: Quantum chemical calculations can also furnish various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different analogs.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment2.5 DProvides insight into the overall polarity of the molecule.
Molecular Electrostatic Potential-0.05 to +0.05 auMaps the charge distribution and potential sites for intermolecular interactions.

The three-dimensional structure of a molecule is intimately linked to its biological activity. The dihydrothieno ring in this compound is not planar and can adopt different conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis can reveal the preferred spatial arrangement of the dihydrothieno ring, which can adopt conformations such as an envelope or a twisted form. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it dictates how the molecule fits into a receptor's binding pocket. For instance, crystallographic studies of similar dihydrothienoquinoline systems have revealed envelope conformations for the dihydrothiene ring nih.gov.

Table 2: Hypothetical Relative Energies of Conformers of the Dihydrothieno Ring

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-S-C-C)Predicted Population (%)
Envelope0.025°75
Twist1.240°20
Planar (Transition State)5.8<1

Molecular Dynamics Simulations to Elucidate Receptor Binding Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in a biological environment. MD simulations are instrumental in understanding the binding of a ligand like this compound to its biological target, such as a protein kinase or a receptor.

In a typical MD simulation, the ligand is docked into the binding site of the receptor, and the entire system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time.

Key Insights from MD Simulations:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein over the simulation time, one can assess the stability of the ligand-receptor complex. A stable binding is indicated by a low and fluctuating RMSD value.

Key Intermolecular Interactions: MD simulations can identify the crucial amino acid residues in the binding pocket that form persistent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. For quinoline-based inhibitors, interactions with key residues in the active site of kinases like EGFR and VEGFR-2 have been identified through such simulations nih.gov.

Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these dynamic changes, providing a more realistic picture of the binding process than static docking models.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to the MD simulation trajectories to calculate the binding free energy, which provides a quantitative measure of the binding affinity.

The insights gained from MD simulations are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target receptor. For example, simulations can guide the introduction of new functional groups to form additional favorable interactions with the receptor.

Structure Activity Relationship Sar Investigations of Thienoquinoline Derivatives in in Vitro Biological Contexts

Methodologies for SAR Determination

Establishing a clear SAR for thienoquinoline derivatives involves a combination of experimental (in vitro) and computational (in silico) methods. oncodesign-services.com

Synthesis of Analogues: The foundational step of any SAR study is the chemical synthesis of a series of related compounds, or analogues. nih.gov For the thienoquinoline core, this involves introducing various substituents at different positions, modifying existing functional groups, or altering the heterocyclic framework itself. nih.gov

In Vitro Biological Assays: Once synthesized, the bioactivity of these analogues is quantified using a range of in vitro assays. For assessing anticancer potential, antiproliferative assays are paramount. The MTT assay, for instance, is commonly used to measure the cytotoxic effects of compounds on various cancer cell lines, providing IC50 values (the concentration required to inhibit 50% of cell growth). nih.govnih.gov These assays help determine which structural modifications lead to increased potency. nih.gov

Computational and In Silico Methods: Computational chemistry offers powerful tools to predict and rationalize experimental findings. researchgate.netresearchgate.net

Molecular Docking: This technique models the interaction between a small molecule (ligand) and the binding site of a biological target, such as an enzyme or receptor. researchgate.net For thienoquinoline derivatives, docking studies can predict the binding orientation and affinity for targets like specific kinases, helping to explain why certain analogues are more active than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activity. researchgate.neturan.ua By analyzing a dataset of thienoquinoline analogues with known activities, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are critical for their biological function.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific target. It can be used to screen virtual libraries for new, structurally diverse compounds that fit the model.

Ligand-Based Virtual Screening: Tools such as in-house ligand-based screeners can be employed to screen large databases of chemical compounds against a specific biological target, like a kinase, to identify novel and promising scaffolds, such as the thieno[3,2-c]quinoline core. nih.gov

Impact of Structural Modifications on In Vitro Bioactivity Profiles

Modifying the thienoquinoline scaffold has a profound impact on its interaction with biological targets, influencing its potency and selectivity.

The type and position of chemical substituents on the thienoquinoline ring system are critical determinants of antiproliferative activity. Studies on related quinoline (B57606) and thienoquinoline structures have demonstrated that even minor changes can lead to significant shifts in potency. researchgate.net

For example, in a series of thieno[3,2-c]quinoline derivatives designed as potential RET kinase inhibitors, the nature of the substituent on a benzoyl moiety attached to the core structure significantly influenced their activity against the TT medullary thyroid cancer (MTC) cell line. nih.gov Nitro-substituted compounds, in particular, showed promising antiproliferative effects, with IC50 values in the micromolar range. nih.gov The removal of the nitro group generally led to a decrease in activity, highlighting its importance for the observed cytotoxicity in that specific chemical series. nih.gov

Similarly, the presence of halogen atoms like chlorine can be crucial. It has been noted in other quinoline-based compounds that chlorine groups can enhance bioactivity. researchgate.net For instance, a chloro group at the 7-position of a quinoline ring was found to improve anti-plasmodial effects in some series, while chlorine at the meta or para position of a phenyl ring substituent was linked to topoisomerase II inhibition. researchgate.net The 9-chloro substitution on the 1,3-dihydrothieno[3,4-b]quinoline scaffold is therefore a key feature likely to contribute significantly to its biological profile.

Table 1: In Vitro Antiproliferative Activity of Substituted Thieno[3,2-c]quinoline Derivatives Against TT(C634R) MTC Cells

This table presents data for a related thieno[3,2-c]quinoline scaffold to illustrate the principle of substituent effects.

Compound IDR1 (Nitro Position)R2R3IC50 at 6 days (µM) nih.gov
6a 4-NO₂HH10.12 ± 0.98
6b 4-NO₂CH₃H3.12 ± 0.21
6c 4-NO₂OCH₃H45.31 ± 3.54
6d 4-NO₂CF₃H12.33 ± 1.11
7a 4-NH₂HH> 100
7b 4-NH₂CH₃H75.29 ± 5.32
7c 4-NH₂OCH₃H> 100
7d 4-NH₂CF₃H> 100

Data sourced from a study on thieno[3,2-c]quinoline derivatives, demonstrating the significant impact of the nitro group (compounds 6a-d) versus the amino group (compounds 7a-d) on antiproliferative activity.

The way the thiophene (B33073) and quinoline rings are fused together creates a specific three-dimensional shape and electron distribution, which is fundamental to the molecule's ability to interact with a biological target. nih.gov The thienoquinoline system has twelve possible isomers depending on the fusion pattern (e.g., thieno[3,4-b], thieno[3,2-c], thieno[2,3-b], etc.). researchgate.net

Each fusion pattern results in a unique heterocyclic scaffold with a distinct geometry. nih.gov This structural uniqueness dictates how the molecule can fit into the binding pocket of a protein. The tricyclic thienoquinoline system is considered a key pharmacophoric core that can be oriented within an ATP binding site of a kinase, for example. nih.gov Changing the fusion from a [3,4-b] pattern to a [3,2-c] or [2,3-h] pattern would alter the angles between the rings and the relative positions of substituents, thereby changing its potential interactions and biological activity profile. This diversity in core structure is a powerful strategy in drug design, allowing for the creation of novel compounds with potentially different biological targets or improved selectivity. mdpi.com

Stereochemistry can play a critical role in the bioactivity of chiral molecules. If a derivative of 9-Chloro-1,3-dihydrothieno[3,4-b]quinoline contains a stereocenter, its different enantiomers (non-superimposable mirror images) may exhibit different biological activities. This phenomenon, known as enantioselectivity, arises because biological targets like enzymes and receptors are themselves chiral.

One enantiomer may fit into a binding site much more effectively than the other, leading to a significant difference in potency. For example, a study on quinoxaline derivatives, which are structurally related to quinolines, found that trans diastereoisomers displayed better antiproliferative activity than their cis counterparts, explicitly concluding that stereochemistry is important for the bioactivity of these compounds. While not directly studying thienoquinolines, this finding underscores the universal principle in medicinal chemistry that 3D spatial arrangement is crucial for molecular recognition and biological function.

Ligand Efficiency Analysis in Structure-Based Drug Design

In modern structure-based drug design, potency alone is not the only measure of a compound's quality. nih.gov Ligand efficiency (LE) is a key metric used to assess the binding energy of a compound per atom, providing a measure of how efficiently a molecule binds to its target. nih.gov It helps guide the optimization process by prioritizing compounds that achieve high affinity without becoming excessively large or complex. mtak.husciforschenonline.org

LE is calculated by normalizing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atom count, HAC). nih.gov A higher LE value indicates a greater "binding bang for the buck," suggesting that the atoms in the molecule are contributing favorably to the binding interaction. nih.gov

Another crucial metric is Lipophilic Ligand Efficiency (LLE or LiPE), which relates potency to lipophilicity (logP). sciforschenonline.orgwikipedia.org It is calculated as pIC50 - logP. The goal in lead optimization is often to increase potency while controlling or decreasing lipophilicity, as high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org An ideal drug candidate should have a high LLE, indicating a strong preference for its target over partitioning into a nonpolar environment. mtak.huwikipedia.org Retrospective analyses show that successful oral drugs frequently possess highly optimized LE and LLE values. mtak.hunih.gov

For a scaffold like this compound, these metrics are invaluable. When a hit is identified, medicinal chemists use LE and LLE to guide the selection of substituents. A modification that significantly increases potency but also dramatically increases size and lipophilicity might result in a poor LE or LLE, suggesting it is not an efficient optimization path. sciforschenonline.org Conversely, a small modification that provides a substantial boost in affinity would be flagged as highly favorable.

Table 2: Key Ligand Efficiency Metrics in Drug Design

Metric Formula Description
Ligand Efficiency (LE) (1.37 x pIC50) / HAC Measures the binding energy per heavy atom, assessing the efficiency of binding relative to molecular size. nih.gov
Lipophilic Ligand Efficiency (LLE/LiPE) pIC50 - logP Relates potency to lipophilicity, aiming to maximize target affinity while minimizing nonspecific lipophilicity. nih.govwikipedia.org
Binding Efficiency Index (BEI) (pIC50 x 1000) / MW Relates potency to molecular weight (MW).

| Surface-Binding Efficiency Index (SEI) | (pIC50 x 100) / PSA | Relates potency to the polar surface area (PSA) of the molecule. |

An article on the specific in vitro biological mechanisms of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the biological activities of this specific compound did not yield specific data corresponding to the requested outline.

The available research focuses on the broader class of thienoquinolines and its various isomers. While this body of work confirms that thienoquinoline scaffolds possess a range of biological activities, including anticancer and antimicrobial effects, the specific actions of the 9-chloro-1,3-dihydro derivative have not been detailed in the available literature.

To provide a scientifically accurate and thorough article as requested, specific experimental data on the antiproliferative activity, protein kinase interactions, effects on cell cycle and apoptosis, and antimicrobial properties of this compound would be required. Without such dedicated studies, generating content that adheres to the strict focus on this singular compound is not possible.

In Vitro Biological Mechanisms and Target Interactions of Thienoquinoline Scaffolds

Other Noteworthy In Vitro Biological Activities

Anti-inflammatory Properties

Thienoquinoline derivatives have demonstrated notable anti-inflammatory effects in various in vitro models. Their mechanism of action often involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. Studies on related quinoline (B57606) scaffolds have shown that these compounds can significantly decrease the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell-based assays. nih.govnih.gov

One key mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov In stimulated macrophage models, certain quinoline derivatives have been shown to reduce the nuclear translocation of NF-κB, thereby preventing the transcription of genes responsible for producing a cascade of inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov For instance, a quinoline isolated from Spondias pinnata bark effectively suppressed the overproduction of NO, TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov Similarly, other synthesized quinoline-thiazolidinedione hybrids have shown a significant, dose-dependent decrease in the concentration of IFN-γ and TNF-α. nih.gov

Compound/ScaffoldIn Vitro ModelKey FindingsReference
Quinoline derivative (SPE2)LPS-stimulated RAW 264.7 macrophagesSuppressed production of NO, TNF-α, IL-6, IL-1β; Inhibited NF-κB activation. nih.gov
Thiazolidinedione-quinoline hybrids (LPSF/ZKD2, LPSF/ZKD7)Cell-based assaysSignificantly decreased concentrations of IFN-γ and TNF-α. nih.gov
Indolo[2,3-b]quinoline derivative (NIQBD)In vivo model with tissue analysisDecreased levels of IL-1β and NF-κB in lung and liver tissues. nih.gov

Antioxidant Potential

The quinoline ring system is a structural unit found in numerous synthetic and natural compounds that exhibit significant antioxidant activity. researchgate.net Thienoquinoline derivatives, as part of this broader class, are recognized for their potential to scavenge free radicals and mitigate oxidative stress. Their antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov

The structure of the thienoquinoline scaffold, including the nature and position of its substituents, plays a crucial role in its antioxidant potential. mdpi.com For example, the presence of hydroxyl groups can enhance antioxidant activity. mdpi.com Studies on various quinoline derivatives have demonstrated a wide range of antioxidant efficiencies, with some compounds showing radical scavenging capabilities more potent than the reference compound Trolox. nih.gov

Compound/ScaffoldAssayResult (IC50 or Activity)Reference
3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative (d)DPPH scavengingIC50 = 42–44 µg/mL researchgate.net
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)DPPH radical scavengingNoticeable antioxidant potential mdpi.comnih.gov
Synthetic Quinoline Derivatives (Qui1, Qui2, Qui3)ABTS cation radical scavengingAll derivatives showed antioxidant activity. mdpi.comnih.gov
Quinoline-hydrazone derivativeDPPH radical scavengingStronger antioxidant activity than a comparable benzimidazole derivative. nih.gov

Receptor Antagonism (e.g., LTD4 receptor)

Thienoquinoline and related quinoline scaffolds have been identified as effective antagonists for various receptors, indicating their potential in conditions mediated by receptor over-activation. A significant area of research has been their activity against the leukotriene D4 (LTD4) receptor, which is a key player in the pathophysiology of asthma and allergic rhinitis.

Structure-activity relationship studies led to the development of potent and orally active LTD4 receptor antagonists based on a styrylquinoline structure. nih.gov These studies demonstrated that specific substitutions, such as a 7-halogen group on the quinoline ring, were optimal for binding affinity. nih.gov This research culminated in the discovery of MK-571, a compound with a 7-chloro-2-quinolinyl group, which showed high intrinsic potency with an IC50 of 0.8 nM for the guinea pig lung LTD4 receptor. nih.gov Other quinoline-based structures have also been investigated as antagonists for different targets, including opioid receptors and the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net

Compound/ScaffoldTarget ReceptorIn Vitro Activity (IC50/Ki)Reference
MK-571 (Styrylquinoline derivative)LTD4 Receptor (guinea pig lung)IC50 = 0.8 nM nih.gov
Compound 20 (Styrylquinoline derivative)LTD4 Receptor (guinea pig lung)IC50 = 3 nM nih.gov
Tetrahydroquinoline derivative (2v)μ Opioid ReceptorKi = 1.58 nM nih.gov
4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-oneNMDA Receptor (glycine site)Ki = 16 µM researchgate.net

Enzyme Inhibition (e.g., Urea Transporter, EGFR Tyrosine Kinase)

The thienoquinoline scaffold has proven to be a valuable template for designing potent inhibitors of various enzymes. This inhibitory activity is central to their therapeutic potential in diverse areas, including renal physiology and oncology.

Urea Transporter (UT) Inhibition: A novel class of thienoquinoline-based inhibitors has been identified for urea transporters (UTs), which are membrane channels crucial for the kidney's urine concentrating mechanism. nih.govnih.gov Using an erythrocyte osmotic lysis assay for screening, a thienoquinoline analog named PU-14 was discovered to have potent inhibitory activity against UT-B. nih.gov Further studies identified another analog, PU-48, which exhibited even stronger inhibition of UT-A transporters. nih.gov These inhibitors act as potential diuretics by preventing urea recycling without causing electrolyte disturbances. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and quinoline-based structures are prominent among EGFR tyrosine kinase inhibitors (TKIs). nih.govrsc.orgmdpi.com Thienoquinolines and their bioisosteres, like quinazolines, have been extensively developed as TKIs for non-small cell lung cancer. rsc.org These compounds typically function by competing with ATP for binding to the kinase domain of the receptor. Research has identified 4-anilinoquinoline-3-carbonitriles and other quinoline-based hybrids that show potent inhibition of EGFR, with IC50 values in the low nanomolar range. nih.govnih.gov

Compound/ScaffoldTarget EnzymeInhibitory Activity (IC50)Reference
PU-14 (Thienoquinolin analog)Rat UT-B~0.8 µM nih.gov
PU-48 (Thienoquinolin analog)Rat UT-A10.32 µM nih.gov
PU-48 (Thienoquinolin analog)Rat UT-B0.90 µM nih.gov
4-anilinoquinoline-3-carbonitrile (Compound 44)EGFR Kinase7.5 nM nih.gov
Quinoline derivative (Compound 45)EGFR5 nM nih.gov
Quinoxalinone derivative (CPD4)EGFR (L858R/T790M/C797S)3.04 nM mdpi.com
Diazepino-quinoline derivative (Compound 102)GSK-3β0.114 µM ajol.info

Target Identification and Validation Using Chemical Biology Approaches

Identifying the specific molecular targets of bioactive compounds like thienoquinolines is a critical step in drug discovery and chemical biology. nih.gov Chemical biology approaches offer powerful tools for target identification and validation, moving beyond traditional methods to elucidate the mechanism of action in a cellular context.

A key strategy is the use of phenotype-directed discovery, where compounds are screened based on a desired cellular response without prior knowledge of their specific target. whiterose.ac.uk This approach allows for the unbiased identification of novel, biologically relevant scaffolds. Once a bioactive thienoquinoline is identified, its molecular target(s) can be determined using methods such as affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from cell lysates.

Applications of 9 Chloro 1,3 Dihydrothieno 3,4 B Quinoline As a Chemical Biology Scaffold

Utility in the Design and Synthesis of Novel Pharmacologically Active Compounds

The thieno[3,4-b]quinoline core is a significant pharmacophore, and its derivatives have garnered considerable interest for their wide range of biological and pharmacological applications. ingentaconnect.comresearchgate.netbenthamdirect.com The synthetic versatility of the quinoline (B57606) scaffold allows for the generation of a large number of structurally diverse derivatives, which has facilitated the exploration of their biochemical activities. nih.govresearchgate.net The fusion of a thiophene (B33073) ring to the quinoline system, as seen in 9-Chloro-1,3-dihydrothieno[3,4-b]quinoline, offers a unique template for the design of new therapeutic agents.

Researchers have extensively explored thienoquinoline derivatives for various medicinal purposes, including the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. benthamscience.comorientjchem.org The presence of the chlorine atom at the 9-position of the scaffold provides a reactive handle for further chemical modifications, enabling the synthesis of a library of analogues. These modifications can be strategically designed to optimize pharmacological activity and selectivity. For instance, the core structure can be functionalized to interact with specific biological targets, such as enzymes or receptors, leading to the development of potent and selective inhibitors or modulators. mdpi.com

The broad spectrum of biological activities associated with quinoline-based compounds underscores the potential of the this compound scaffold in drug discovery. orientjchem.orgeurekaselect.com Its utility lies in its ability to serve as a foundational structure for the synthesis of novel molecules with potential therapeutic benefits against a range of diseases. nih.gov The exploration of this scaffold continues to be an active area of research, with the aim of discovering new and effective drug candidates. tandfonline.com

Table 1: Reported Pharmacological Activities of Thienoquinoline Derivatives

Pharmacological Activity Target/Application
Anticancer Inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. nih.gov
Antimicrobial Activity against various bacterial and fungal strains. benthamscience.com
Anti-inflammatory Modulation of inflammatory pathways. mdpi.com
Anticonvulsant Central nervous system activity. benthamscience.com

Role in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large and diverse collections of chemical compounds, known as libraries. nih.govniscpr.res.in The this compound scaffold is well-suited for application in combinatorial library synthesis due to its robust chemical nature and the presence of multiple points for diversification. stanford.edu

The core structure can be systematically modified by introducing a variety of substituents at different positions, leading to the generation of a vast number of unique analogues. uzh.ch This process, often carried out using high-throughput parallel synthesis techniques, allows for the efficient exploration of chemical space around the central scaffold. The resulting libraries of thienoquinoline derivatives can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. nih.gov

The "split-and-mix" synthesis strategy is a common approach in combinatorial chemistry where a solid support is divided into portions, each reacting with a different building block, and then recombined. stanford.edu This methodology can be applied to the this compound scaffold to generate one-bead-one-compound (OBOC) libraries, where each bead carries a unique compound. nih.gov The identification of active compounds from these libraries is a critical step in the drug discovery pipeline, leading to the development of new lead molecules for further optimization. niscpr.res.in

Integration into Privileged Scaffolds for Enhanced Bioactivity

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The quinoline ring system is widely recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.neteurekaselect.comnih.gov The this compound structure, by incorporating this privileged quinoline core, is predisposed to exhibit a broad range of pharmacological activities. orientjchem.org

The fusion of the thiophene ring to the quinoline moiety creates a unique and rigidified tricycle that can present functional groups in a well-defined three-dimensional space. This structural feature is advantageous for molecular recognition by biological macromolecules. By strategically decorating the this compound scaffold with various pharmacophoric groups, medicinal chemists can design molecules that target specific protein families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. researchgate.net

The integration of this scaffold into drug design strategies leverages the inherent biological relevance of the quinoline core to enhance the probability of discovering new bioactive compounds. nih.gov This approach has been successfully employed in the development of novel therapeutics for a variety of diseases, including cancer and infectious diseases. researchgate.net

Potential as a Building Block for Advanced Materials (e.g., Organic Semiconductors)

Heterocyclic compounds, particularly those containing fused aromatic rings and heteroatoms like sulfur and nitrogen, are fundamental building blocks for organic electronic materials. researchgate.net The thieno[3,4-b]pyrazine and thieno[3,4-b]thiophene systems, which are structurally related to this compound, have shown promise as precursors for low band gap conjugated materials used in organic semiconductors. nih.gov This suggests that the thieno[3,4-b]quinoline scaffold also possesses the potential for applications in advanced materials.

The extended π-conjugated system of the this compound core, coupled with the presence of electron-donating and electron-withdrawing moieties, can lead to desirable electronic and photophysical properties. acs.org These properties are crucial for the performance of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. rsc.org

The ability to tune the electronic properties of the scaffold through chemical modification makes it an attractive candidate for the rational design of new organic semiconductor materials. nih.gov For example, the introduction of different substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge transport characteristics and optical absorption/emission profiles of the resulting materials. The synthesis of polymers incorporating the this compound unit could lead to new p-type or n-type semiconductors with tailored properties for specific electronic device applications. rsc.org

Application in Fluorescent Probes and Bioimaging Scaffolds

Fluorescence-based techniques are powerful tools in biological research and medical diagnostics, and the development of novel fluorescent probes is of great interest. crimsonpublishers.com Quinoline-based scaffolds are widely utilized in the design of fluorescent probes and chemosensors due to their inherent photophysical properties. crimsonpublishers.comcrimsonpublishers.comresearchgate.net These compounds often exhibit strong fluorescence, and their emission characteristics can be sensitive to the local environment, making them suitable for sensing specific ions, molecules, or biological events. mdpi.comnih.gov

The this compound scaffold, with its extended aromatic system, is expected to possess interesting fluorescent properties. rhhz.net The fusion of the thiophene and quinoline rings can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence. nih.gov This property can be exploited to design probes that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. researchgate.net

The versatility of the scaffold allows for the incorporation of specific recognition moieties for various biological targets, such as enzymes, nucleic acids, or specific cell organelles. crimsonpublishers.com For example, by attaching a chelating group, the scaffold could be used to develop a fluorescent sensor for metal ions. mdpi.com Furthermore, the lipophilic nature of the core structure could facilitate cell membrane permeability, enabling the use of these probes in live-cell imaging applications. researchgate.net The development of fluorescent probes based on the this compound scaffold holds promise for advancing our understanding of complex biological processes and for the development of new diagnostic tools. crimsonpublishers.comresearchgate.net

Table 2: Potential Applications of this compound-Based Fluorescent Probes

Application Design Strategy
Ion Sensing Incorporation of ion-specific chelating groups. mdpi.com
Biomolecule Detection Attachment of recognition elements for specific proteins or nucleic acids. crimsonpublishers.com
Cellular Imaging Modification to enhance cell permeability and target specific organelles. researchgate.net
Environmental Sensing Design of probes sensitive to changes in polarity, pH, or viscosity. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of thienoquinoline derivatives is a cornerstone of their development. bohrium.com Current research focuses on creating new synthetic pathways that are not only efficient in terms of yield but also highly selective. nih.govacs.org A key area of development is the use of metal-free, site-selective C-H bond thiolation and cyclization, which offers a concise and efficient protocol for producing a variety of substituted thienoquinoline derivatives. nih.govacs.org Researchers are exploring various catalytic systems and reaction conditions to control regioselectivity, which is crucial for the desired biological activity. researchgate.net Methodologies like the Friedländer annulation and intramolecular cyclization are continuously being refined to improve yields and accommodate a broader range of functional groups. researchgate.netresearchgate.net The goal is to develop scalable, cost-effective, and environmentally friendly synthetic strategies that can produce a diverse library of thienoquinoline analogues for biological screening. semanticscholar.orgresearchgate.net

Table 1: Synthetic Methodologies for Thienoquinoline Derivatives

Reaction Type Description Key Advantages
C-H Bond Functionalization Site-selective introduction of a thiol group followed by cyclization. nih.govacs.org High selectivity, metal-free conditions. nih.govacs.org
Vilsmeier-Haack Reaction Used for the synthesis of substituted thieno[2,3-b]quinolines which can serve as building blocks. researchgate.net Provides key intermediates for polyfunctionalized compounds. researchgate.netresearchgate.net
Intramolecular Cyclization Formation of the fused ring system from a linear precursor. researchgate.netnih.gov Efficient construction of the core scaffold. nih.gov

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In silico methods are becoming indispensable in modern drug discovery. For thienoquinoline-based compounds, advanced computational approaches are being employed for predictive modeling and lead optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of molecules with their biological activities. nih.govmdpi.com These models help in predicting the efficacy of newly designed compounds, thereby reducing the need for extensive initial screening. nih.gov

Molecular docking and dynamic simulation studies provide insights into how these compounds bind to their biological targets at a molecular level. bioengineer.orgarabjchem.org This information is critical for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. bioengineer.orgnih.gov By analyzing factors like steric and electrostatic fields (CoMFA), researchers can identify which structural modifications are likely to enhance biological activity. mdpi.com These computational tools accelerate the design-synthesize-test cycle, making the drug discovery process more efficient. bioengineer.org

Rational Design of Analogues with Enhanced Potency and Selectivity Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new drug candidates. nih.gov By systematically modifying the thienoquinoline scaffold and observing the effects on biological activity, researchers can identify key pharmacophores and structural requirements for potency and selectivity. nih.govdocumentsdelivered.com For instance, SAR studies on thieno[3,2-c]isoquinoline derivatives identified key features for potent anticancer activity. nih.gov

The optimization of the quinoline (B57606) scaffold is a continuing effort to enhance therapeutic efficacy. researchgate.net This involves modifying substituents at various positions of the ring system to improve interactions with the target protein, enhance pharmacokinetic properties, or reduce off-target effects. nih.gov For example, in the development of antivirals against Enterovirus D68, optimization of the substituent at the 6-position of the quinoline core was found to be crucial for potency. nih.gov This knowledge-driven approach allows for the design of analogues with a higher probability of success in clinical development. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While thienoquinolines have shown promise against a range of diseases, there is a continuous effort to explore new biological targets and elucidate their mechanisms of action. researchgate.netnih.gov Initially recognized for antimicrobial and anticancer properties, the versatility of the scaffold suggests potential applications in other therapeutic areas. researchgate.nettandfonline.com For example, derivatives have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5/p25) for neurodegenerative diseases and as inhibitors of the RET kinase for medullary thyroid cancer. nih.govnih.gov

Understanding the precise mechanism of action is crucial for drug development. Research has shown that some thienoisoquinoline derivatives exert their anticancer effects by causing mitotic arrest and disrupting microtubules, binding to the colchicine site on tubulin. nih.gov Other quinoline-based compounds have been found to act as VP1 inhibitors against viruses or as inhibitors of various kinases. nih.govresearchgate.net Future research will likely involve screening thienoquinoline libraries against a wider array of biological targets to uncover novel therapeutic opportunities. mdpi.com

Table 2: Investigated Biological Targets for Thienoquinoline and Related Scaffolds

Target Therapeutic Area Compound Class
Microtubules (Colchicine site) nih.gov Cancer Thieno[3,2-c]isoquinolines
CDK5/p25 nih.gov Neurodegenerative Diseases Thieno[3,2-c]quinolin-4(5H)-ones
RET Kinase nih.gov Cancer (Medullary Thyroid) Thieno[3,2-c]quinolines
VP1 Protein nih.gov Viral Infections (EV-D68) Quinoline Analogues

Expanding the Diversity of Substituents for Novel Bioactivity

The biological profile of a thienoquinoline derivative is heavily influenced by the nature and position of its substituents. benthamdirect.com A key future direction is the systematic expansion of the diversity of these substituents to explore new chemical space and uncover novel bioactivities. tandfonline.com Synthetic strategies are being developed to allow for the introduction of a wide range of functional groups, including different alkyl, aryl, and heterocyclic moieties, onto the core scaffold. researchgate.net

This chemical diversification can lead to compounds with improved potency, altered selectivity, or entirely new mechanisms of action. nih.gov For example, the synthesis of various 10-substituted-pyrido[3′,2′:4,5]thieno[3,2-b]quinoline derivatives has been accomplished to create a planar tetracyclic heteroring system with potential for new biological activities. researchgate.net By creating and screening large, diverse libraries of these compounds, researchers aim to identify new lead structures for various diseases.

Strategies to Overcome Challenges in Thienoquinoline-Based Drug Discovery

The path from a promising lead compound to an approved drug is fraught with challenges, and thienoquinoline-based drug discovery is no exception. cas.orgnih.gov Key obstacles include issues with bioavailability, metabolic stability, potential toxicity, and the emergence of drug resistance. researchgate.netvicihealthsciences.com

Strategies to overcome these hurdles are multifaceted. proventainternational.com Formulation development and the use of advanced drug delivery systems can help address poor solubility and bioavailability. vicihealthsciences.comresearchgate.net Early-stage ADME (absorption, distribution, metabolism, and excretion) and toxicity profiling, often using in silico and in vitro models, are crucial for identifying and weeding out problematic candidates early in the development process. nih.gov Furthermore, understanding the mechanisms of resistance can guide the design of next-generation compounds that can circumvent these issues. researchgate.net The integration of expertise from various disciplines, including medicinal chemistry, pharmacology, and computational science, is essential for successfully navigating the complexities of drug development. vicihealthsciences.comdrugdiscoverynews.com

Q & A

Basic Research Question

  • HPLC : Purity assessment (>98% by reversed-phase C18 columns) .
  • NMR : ¹H/¹³C NMR (e.g., δ 7.3–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for C₁₇H₁₃ClN₂S) .
  • X-ray Diffraction : Resolves regiochemical ambiguities in fused-ring systems .

How do reaction mechanisms differ between Sc(OTf)₃-catalyzed and microwave-assisted syntheses of thienoquinoline derivatives?

Advanced Research Question
Sc(OTf)₃ catalyzes MCRs via Lewis acid activation of aldehydes, promoting imine formation and cyclization . In contrast, microwave irradiation accelerates polar transition states through dielectric heating, enabling catalyst-free pathways in ethanol/water mixtures . Kinetic studies (e.g., in situ FTIR monitoring) reveal microwave-specific rate enhancements (k = 10⁻² s⁻¹ vs. 10⁻³ s⁻¹ for thermal methods).

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